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molecular formula C8H7FO2 B1299813 2'-Fluoro-4'-hydroxyacetophenone CAS No. 98619-07-9

2'-Fluoro-4'-hydroxyacetophenone

Cat. No. B1299813
M. Wt: 154.14 g/mol
InChI Key: ZCZIRBNZMFUCOH-UHFFFAOYSA-N
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Patent
US08889711B2

Procedure details

To a solution of 5 g (32.44 mmol) of 1-(2-fluoro-4-hydroxyphenyl)ethanone dissolved in 140 ml of anhydrous dioxane are added dropwise 5.7 g (35.68 mmol, 1.83 ml) of dibromine at 0° C. under argon. The reaction mixture is brought to 70° C. for 3 h. The solvent is concentrated by vacuum evaporation and the solid is recrystallized in 40 ml of 1,2-dichloroethane to yield 5.67 g (75%) of 2-bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone in the form of a violet solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[Br:12]Br>O1CCOCC1>[Br:12][CH2:10][C:9]([C:3]1[CH:4]=[CH:5][C:6]([OH:8])=[CH:7][C:2]=1[F:1])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)O)C(C)=O
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.83 mL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated by vacuum evaporation
CUSTOM
Type
CUSTOM
Details
the solid is recrystallized in 40 ml of 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=C(C=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.67 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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